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molecular formula C11H12O B008906 4-Methyl-1-tetralone CAS No. 19832-98-5

4-Methyl-1-tetralone

Cat. No. B008906
M. Wt: 160.21 g/mol
InChI Key: SRLHDEROUKFEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700798B1

Procedure details

1,2-Dihydro-1-methylnaphthalene ((±)-8) was prepared using a similar procedure to that reported in Ferraz et al., Tetrahedron, 57:1709ff (2001) (“Ferraz”), which is hereby incorporated by reference). The scheme is set forth in FIG. 7C. To a stirred solution of commercially available 4-methyl-α-tetralone (0.50 g, 3.12 mmol) in methanol (50 mL) was added NaBH4 (0.35 g, 9.36 mmol) portionwise. The reaction mixture was followed by TLC and, after complete consumption of the starting material (approx. 2 h), was quenched with saturated NaHCO3. The aqueous layer was extracted with diethyl ether, dried with magnesium sulfate (MgSO4), filtered, and the solvent was removed under reduced pressure. The crude alcohol was dissolved in toluene (15 mL), and a few crystals of p-TsOH were added. The reaction mixture was stirred overnight, then neutralized by slow addition of saturated sodium bicarbonate (NaHCO3) and extracted with diethyl ether. The combined organic layers where washed with brine, dried with magnesium sulfate (MgSO4), filtered, and the solvent was removed under reduced pressure. The product was purified by flash chromatography (SiO2, hexanes) to give 1,2-dihydro-1-methylnaphthalene ((±)-8) as a clear oil (0.35 g, 78% yield). The compound is volatile and cannot be dried for long periods (>30 min) under high vacuum. The spectroscopic data are consistent with previously reported data (Ferraz, which is hereby incorporated by reference).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=O)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[CH3:1][CH:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1CCC(=O)C2=CC=CC=C12
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,2-Dihydro-1-methylnaphthalene ((±)-8) was prepared
CUSTOM
Type
CUSTOM
Details
after complete consumption of the starting material (approx. 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude alcohol was dissolved in toluene (15 mL)
ADDITION
Type
ADDITION
Details
a few crystals of p-TsOH were added
ADDITION
Type
ADDITION
Details
neutralized by slow addition of saturated sodium bicarbonate (NaHCO3)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers where washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (SiO2, hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1CC=CC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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